molecular formula C23H26F2N6O B607683 GNE-3511

GNE-3511

Katalognummer: B607683
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: RHFIAUKMKYHHFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

GNE-3511 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

    Chemie: Wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.

    Biologie: Wird zur Untersuchung von Zellprozessen und neurodegenerativen Erkrankungen eingesetzt.

    Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten wie Alzheimer und Parkinson.

    Industrie: Wird bei der Entwicklung neuer Pharmazeutika und chemischer Sonden eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung der dualen Leucin-Zipper-Kinase, die an der Regulation der neuronalen Degeneration beteiligt ist. Die Verbindung bindet an die Kinase-Domäne von MAP3K12 und verhindert deren Aktivierung und die anschließende Phosphorylierung von nachgeschalteten Zielmolekülen. Diese Hemmung führt zum Schutz von Neuronen vor Degeneration und hat in verschiedenen Modellen neurodegenerativer Erkrankungen Wirksamkeit gezeigt .

Wissenschaftliche Forschungsanwendungen

Neuroprotection in Epilepsy Models

Overview : GNE-3511 has been studied for its neuroprotective effects in models of temporal lobe epilepsy induced by pilocarpine. The inhibition of DLK is believed to prevent neuronal death and cognitive impairments associated with seizures.

Case Study : A recent study demonstrated that this compound significantly reduced spontaneous seizures and improved cognitive function in mice subjected to status epilepticus. The treatment resulted in:

  • Decreased seizure frequency : Both 1 mg/kg and 5 mg/kg doses led to significant reductions in the number of spontaneous seizures compared to control groups (p<0.01 and p<0.001, respectively) .
  • Cognitive improvements : Behavioral assessments using the Morris water maze indicated enhanced learning and memory performance in treated groups compared to the status epilepticus group .

Data Table : Effects of this compound on Seizure Activity and Cognitive Function

Treatment DoseSeizure Frequency (per day)Morris Water Maze Performance (latency)
ControlHighHigh
1 mg/kgSignificantly reducedSignificantly improved
5 mg/kgSignificantly reducedSignificantly improved

Pain Management

Overview : this compound has also been investigated for its role in modulating pain sensitivity through its action on DLK pathways.

Case Study : Research indicated that this compound effectively prevented mechanical allodynia—a condition where normally non-painful stimuli become painful—following nerve injury. Key findings include:

  • Inhibition of pain-related gene expression : The compound reduced the upregulation of pain-associated genes such as Atf3 and Csf1 in dorsal root ganglion neurons .
  • Functional outcomes : Mice treated with this compound exhibited reduced sensitivity to mechanical stimuli compared to untreated controls, suggesting its potential as a therapeutic agent for neuropathic pain .

Implications for Neurodegenerative Diseases

Overview : Given its neuroprotective properties, this compound is being explored for broader applications in neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).

Case Study : In models of neurodegeneration, this compound has shown:

  • Protection against neuronal degeneration : In vitro studies revealed that this compound provided concentration-dependent protection to neurons from degeneration .
  • Potential therapeutic pathways : The compound's ability to inhibit DLK suggests it could modulate pathways involved in neuronal stress responses, thereby offering therapeutic potential across various neurodegenerative conditions .

Wirkmechanismus

GNE-3511 exerts its effects by inhibiting dual leucine zipper kinase, which is involved in the regulation of neuronal degeneration. The compound binds to the kinase domain of MAP3K12, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to the protection of neurons from degeneration and has shown efficacy in various neurodegenerative disease models .

Vergleich Mit ähnlichen Verbindungen

GNE-3511 ist einzigartig in seiner hohen Selektivität und Potenz als Inhibitor der dualen Leucin-Zipper-Kinase. Ähnliche Verbindungen umfassen:

Biologische Aktivität

GNE-3511 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. This compound has garnered attention for its potential therapeutic effects in various neurodegenerative conditions, particularly epilepsy. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for treatment.

DLK is a critical regulator of neuronal degeneration and is implicated in the pathophysiology of several neurodegenerative diseases. This compound inhibits the DLK/JNK signaling pathway, which is activated during neuronal stress and injury. By inhibiting this pathway, this compound can prevent neuronal death and promote neuroprotection.

1. In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in preventing epileptogenesis and cognitive deficits in animal models. A study involving pilocarpine-induced status epilepticus (SE) in mice reported significant findings:

  • Seizure Prevention : this compound treatment resulted in a significant reduction in spontaneous seizures. In the study, both 1 mg/kg and 5 mg/kg doses showed a decrease in seizure frequency compared to the SE group (p<0.01 and p<0.001, respectively) .
  • Neuroprotection : Histological examinations indicated that this compound provided neuroprotection in the hippocampal CA1 area and dentate gyrus, with significant reductions in neuronal degeneration observed (p<0.0001) .
  • Cognitive and Behavioral Assessments : Behavioral tests, including open field, elevated plus maze, and Morris water maze assessments, indicated that this compound-treated groups exhibited less anxiety and improved memory performance compared to the SE group (p<0.001) .

2. Biochemical Analysis

Biochemical assays revealed that this compound treatment led to reduced levels of c-Jun protein, a marker associated with neuronal stress response. The SE group exhibited significantly higher c-Jun levels compared to control and treated groups (p<0.0001) .

Data Summary

The following table summarizes key findings from studies on this compound:

Parameter Control SE Group This compound (1 mg/kg) This compound (5 mg/kg)
Spontaneous Seizures (per day)-HighLow (p<0.01)Very Low (p<0.001)
Neuronal DegenerationMinimalHighReducedSignificantly Reduced
c-Jun Protein LevelsBaselineElevatedLoweredSignificantly Lowered
Anxiety LevelsLowHighReducedSignificantly Reduced
Memory PerformanceNormalImpairedImprovedSignificantly Improved

Case Studies

In addition to the aforementioned studies, other research has indicated that this compound may also play a role in models of Alzheimer's disease and amyotrophic lateral sclerosis (ALS). These studies suggest that DLK inhibition could be beneficial across a range of neurodegenerative disorders by mitigating neuronal damage and promoting recovery pathways .

Eigenschaften

IUPAC Name

2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFIAUKMKYHHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 50-mL recovery flask charged with 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridine (216 mg, 0.603 mmol, 1 equiv), 2-amino-4-cyanopyridine (122 mg, 1.03 mmol, 1.70 equiv), cesium carbonate (399 mg, 1.22 mmol, 2.03 equiv) in 1,4-dioxane was added tris(dibenzylideneacetone)dipalladium(0) (28 mg, 0.031 mmol, 0.051 equiv). The reaction flask was fitted with a microreflux condenser, and the reaction mixture was heated at reflux under nitrogen for 13 h. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (10 mL). The organic was separated and the aqueous wash was further extracted with ethyl acetate (2×10 mL). The combined organic was dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by flash column chromatography (3% methanol in dichloromethane+0.1% ammonium hydroxide) provided product as a yellow solid (205 mg (77% yield). 1H NMR (400 MHz, DMSO-d6), δ: 9.72 (s, 1H), 8.46 (s, 1H), 8.41 (d, J=5.0 Hz, 1H), 7.20 (dd, J=5.1, 1.2 Hz, 1H), 6.60 (s, 1H), 6.00 (s, 1H), 4.54 (t, J=6.4 Hz, 2H), 4.44 (t, J=6.0 Hz, 2H), 3.85 (t, J=13.2 Hz, 2H), 3.65 (t, J=7.2 Hz, 2H), 3.40 (m, 1H), 2.80 (m, 2H), 2.56 (m, 2H), 2.39 (m, 1H), 1.84 (m, 2H), 1.61-1.76 (m, 4H). m/z (ESI-pos) M+1=441
Name
2-chloro-6-(3,3-difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridine
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
399 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
28 mg
Type
catalyst
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.